1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene 1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC9803931
InChI: InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3
SMILES: CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)F)OC
Molecular Formula: C11H11FN2O3S
Molecular Weight: 270.28 g/mol

1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene

CAS No.:

Cat. No.: VC9803931

Molecular Formula: C11H11FN2O3S

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene -

Specification

Molecular Formula C11H11FN2O3S
Molecular Weight 270.28 g/mol
IUPAC Name 1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-methylimidazole
Standard InChI InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3
Standard InChI Key PRIKGFFVASVZIU-UHFFFAOYSA-N
SMILES CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)F)OC
Canonical SMILES CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)F)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 1-fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene is deduced as C₁₁H₁₁FN₂O₃S, derived from its constituent groups:

  • Benzene ring (C₆H₃): Serves as the central aromatic framework.

  • Fluorine (F): Substituted at position 1.

  • Methoxy group (OCH₃): Positioned ortho to fluorine at position 2.

  • Sulfonyl-linked 2-methylimidazole (SO₂-C₄H₅N₂): Attached para to fluorine at position 4.

The calculated molecular weight is 270.28 g/mol, consistent with sulfonyl-bearing aromatic systems .

Structural Features

The benzene ring adopts a planar geometry, with substituents influencing electronic distribution:

  • Fluorine: Induces electron-withdrawing effects via its high electronegativity, polarizing the ring.

  • Methoxy group: Donates electrons through resonance, countering fluorine’s inductive effects.

  • Sulfonyl bridge (SO₂): Connects the benzene to the 2-methylimidazole, introducing steric bulk and electronic modulation .

The 2-methylimidazole moiety contributes aromaticity and hydrogen-bonding capacity, with its methyl group enhancing hydrophobicity. X-ray crystallography of analogous compounds reveals dihedral angles between aromatic planes ranging from 31° to 68°, suggesting conformational flexibility .

Synthesis and Manufacturing

Sulfonylation of 2-Methylimidazole

A common strategy involves reacting 2-methylimidazole with a sulfonyl chloride derivative under basic conditions:

  • Generation of sulfonyl chloride: Treating 4-fluorobenzenesulfonyl chloride with 2-methoxybenzene derivatives.

  • Coupling reaction: Combining the sulfonyl chloride with 2-methylimidazole in the presence of a base (e.g., NaH or triethylamine) to facilitate nucleophilic substitution at the sulfonyl center .

Example Protocol:

  • Dissolve 2-methylimidazole (1.0 equiv) in anhydrous DMF.

  • Add NaH (1.2 equiv) slowly under inert atmosphere.

  • Introduce 4-fluoro-2-methoxybenzenesulfonyl chloride (1.05 equiv) dropwise.

  • Stir at room temperature for 12 hours, followed by aqueous workup and column purification .

Direct Functionalization of Preformed Sulfones

An alternative approach utilizes pre-synthesized sulfone intermediates:

  • Sulfonation: Treat 4-fluoro-2-methoxybenzene with chlorosulfonic acid to install the sulfonyl group.

  • Imidazole conjugation: React the sulfonated intermediate with 2-methylimidazole via Mitsunobu or Ullmann coupling .

Optimization Challenges

  • Regioselectivity: Competing reactions at the imidazole’s nitrogen sites require careful control of stoichiometry and temperature.

  • Solvent selection: Polar aprotic solvents (DMF, THF) enhance reactivity but may complicate purification .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, acetone) due to sulfonyl and imidazole groups. Limited solubility in water (logP ≈ 2.1 predicted).

  • Thermal stability: Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of related sulfonyl compounds .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, imidazole-H)

    • δ 7.89–7.45 (m, 3H, aromatic-H)

    • δ 3.92 (s, 3H, OCH₃)

    • δ 2.41 (s, 3H, CH₃) .

  • IR (cm⁻¹):

    • 1345, 1162 (S=O asymmetric/symmetric stretch)

    • 1245 (C-F)

    • 1050 (C-O-C) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The benzene ring’s electron-deficient nature (due to fluorine and sulfonyl groups) directs electrophiles to the methoxy-substituted positions. Halogenation and nitration occur preferentially at positions 5 and 6 .

Nucleophilic Displacement

The sulfonyl group’s leaving capacity enables substitution reactions:

  • Aminolysis: Reacting with amines yields sulfonamide derivatives.

  • Reduction: LiAlH₄ reduces the sulfonyl group to thioether, though this may degrade the imidazole ring .

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